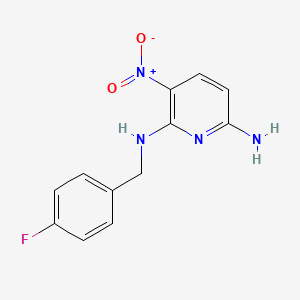

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine

描述

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is a degradation product or impurity associated with the analgesic drug Flupirtine Maleate. Flupirtine Maleate is a non-opioid analgesic used for the management of pain following surgery, trauma, dental extraction, and other conditions. Impurities like this compound are important to identify and quantify to ensure the safety and efficacy of the pharmaceutical product .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine involves the degradation of Flupirtine Maleate under specific conditions. The degradation can be induced by subjecting Flupirtine Maleate to stress conditions such as heat, light, and acidic or basic environments. The degradation products are then isolated and characterized using techniques like preparative high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: In an industrial setting, the production of this compound is typically a byproduct of the manufacturing process of Flupirtine Maleate. The impurity is monitored and controlled through stringent quality control measures to ensure that it remains within acceptable limits. The isolation and purification of the impurity for analytical purposes involve the use of preparative HPLC and other chromatographic techniques .

化学反应分析

Types of Reactions: 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine can undergo various chemical reactions, including:

Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can convert the impurity into reduced forms.

Substitution: The impurity can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives .

科学研究应用

Analytical Chemistry

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is utilized as a reference standard in analytical chemistry. It aids in the development and validation of methods to quantify impurities in pharmaceutical formulations. By providing a benchmark, it helps ensure the accuracy and reliability of analytical results.

Pharmacology

In pharmacological studies, this compound is investigated to understand the pharmacokinetics and pharmacodynamics of Flupirtine Maleate, an analgesic drug. The compound's interactions within biological systems are crucial for assessing its therapeutic efficacy and safety profile. Research has shown that derivatives of this compound can exhibit selective inhibition of certain kinases, such as FGFR4, which is relevant for cancer treatment .

Toxicology

Toxicological assessments of this compound focus on its potential adverse effects. Understanding its toxicity is essential for evaluating safety in pharmaceutical applications. Studies indicate that certain derivatives may have varying levels of toxicity, which necessitates thorough investigation before clinical use .

Quality Control

In quality control laboratories, this compound is employed to ensure the purity and safety of Flupirtine Maleate formulations. Regular testing using this standard helps maintain compliance with regulatory standards and guarantees that the final pharmaceutical products meet safety requirements .

Case Study 1: Synthesis and Application in Drug Development

A notable application involves the synthesis of 2-amino-3-ethoxycarbonylamino-6-(4-fluorobenzylamino)pyridine, which is derived from this compound. This compound has demonstrated valuable analgesic properties and is used as a medicament. The improved synthetic route enhances safety and environmental considerations during production .

| Compound Name | Properties | Applications |

|---|---|---|

| 2-amino-3-ethoxycarbonylamino-6-(4-fluorobenzylamino)pyridine | Analgesic properties | Medicinal use |

Case Study 2: FGFR4 Inhibitors

Recent studies have explored the potential of pyridine derivatives, including those related to this compound, as selective FGFR4 inhibitors. These compounds showed significant anti-proliferative activity against hepatocellular carcinoma cell lines, indicating their potential use in targeted cancer therapies .

| Compound | Target Kinase | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| Compound 6O | FGFR4 | 75.3 | High |

| Compound 6A | FGFR1 | >50000 | Low |

作用机制

The mechanism of action of 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is important to study its potential interactions and effects to ensure the safety of the pharmaceutical product. The impurity may interact with molecular targets and pathways similar to those of Flupirtine Maleate, such as potassium channels and GABAergic mechanisms .

相似化合物的比较

Flupirtine Maleate: The parent compound, used as an analgesic.

Retigabine: A bioisostere of Flupirtine Maleate, used for the treatment of epilepsy.

Other Impurities: Flupirtine Maleate has several related impurities, each with distinct chemical structures and properties

Uniqueness: 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is unique in its specific chemical structure and the conditions under which it is formed. Its identification and characterization are crucial for ensuring the safety and efficacy of Flupirtine Maleate formulations .

生物活性

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine (CAS Number: 1506942-35-3) is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a pyridine ring substituted with an amino group and a nitro group, positions it as a candidate for various biological activities, including antimicrobial and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C12H11FN4O2

- Molecular Weight : 250.24 g/mol

- IUPAC Name : 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

| Candida albicans | 16.69 |

These results suggest that the compound exhibits significant antibacterial and antifungal activities, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies indicated that it could enhance the survival of neuronal cells under stress conditions, likely due to its antioxidant properties.

- Mechanism of Action :

-

Case Study :

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound significantly reduced etoposide-induced apoptosis, highlighting its potential in neurodegenerative disease management .

Synthesis and Derivatives

The synthesis of this compound involves several steps, starting from commercially available precursors. The process is efficient and yields high purity products suitable for biological testing.

Synthetic Route Overview

- Starting Material : 2-Amino-3-nitropyridine.

- Reagents : 4-Fluorobenzylamine, triethylamine.

- Conditions : Reaction typically occurs in isopropanol at elevated temperatures (70-80°C) for several hours, followed by purification steps.

This synthetic approach not only provides a pathway for producing the compound but also opens avenues for exploring related derivatives with potentially enhanced biological activity .

属性

IUPAC Name |

2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-12-10(17(18)19)5-6-11(14)16-12/h1-6H,7H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNXUYPTGXNDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C=CC(=N2)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。